molecular formula C13H13FN2O B2411956 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one CAS No. 1208802-02-1

6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one

Cat. No. B2411956
CAS RN: 1208802-02-1
M. Wt: 232.258
InChI Key: AARHLFNFUCXHPE-UHFFFAOYSA-N
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Description

The compound “6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group . The presence of a fluorophenyl group suggests that this compound might have unique properties due to the electronegativity of fluorine .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable pyrimidinone derivative with a 4-fluorophenyl group . The propyl group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring substituted with a 4-fluorophenyl group and a propyl group . The fluorine atom in the fluorophenyl group would be expected to have a strong influence on the electronic properties of the molecule .


Chemical Reactions Analysis

As a pyrimidinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitutions or additions . The presence of the fluorophenyl group might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group might increase its lipophilicity compared to non-fluorinated analogs .

Scientific Research Applications

1. NMR Studies and Conformational Analysis

A study by Birdsall et al. (1990) utilized NMR to analyze multiple conformations in complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine, which include fluoropyrimethamine, a compound structurally similar to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one. This research provided insights into the hindered rotation about the pyrimidine-phenyl bond and the binding energies of different isomers (Birdsall et al., 1990).

2. Chemoprevention in Carcinogenesis

Thanusu et al. (2011) evaluated the chemopreventive potential of a compound structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one in oral carcinogenesis. The compound showed efficacy in suppressing oral carcinogenesis initiated with DMBA, indicating its potential in chemoprevention (Thanusu et al., 2011).

3. Influenza A Endonuclease Inhibition

Research by Sagong et al. (2014) identified analogues of 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one as effective inhibitors of influenza endonuclease. This discovery is significant for developing new agents for treating influenza infections (Sagong et al., 2014).

4. Material Science Applications

The synthesis and study of polymer light-emitting diodes bearing green-emitting Ir(III) complexes, including ligands structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one, were explored by Cho et al. (2010). This research highlighted the potential of such compounds in the development of electronic devices (Cho et al., 2010).

5. Radioligand Development

A novel pyridopyrimidin-4-one derivative related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one was characterized as a radioligand candidate for vasopressin V1B receptor by Koga et al. (2016). This compound showed potential as an in vivo radiotracer for measuring the occupancy of the V1B receptor (Koga et al., 2016).

6. Anti-Cancer Activity

Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one and evaluated their anti-lung cancer activity. These compounds showed promising results against several human cancer cell lines (Hammam et al., 2005).

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be important to assess its safety profile .

properties

IUPAC Name

6-(4-fluorophenyl)-3-propylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-2-7-16-9-15-12(8-13(16)17)10-3-5-11(14)6-4-10/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARHLFNFUCXHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=CC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one

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